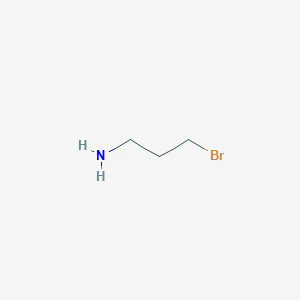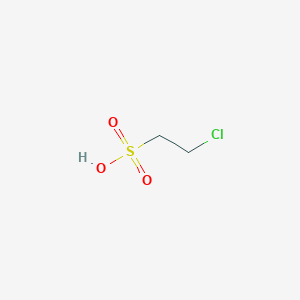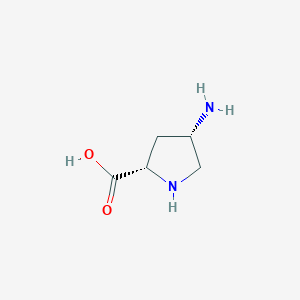
3-溴丙胺
描述
3-Bromopropylamine, also known as 3-Bromopropylamine, is a useful research compound. Its molecular formula is C3H8BrN and its molecular weight is 138.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromopropylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromopropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopropylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
丙胺基的介绍
3-溴丙胺氢溴酸盐常被用作试剂,用于将丙胺基引入分子骨架 。这种应用是合成各种有机化合物的基础。
偶氮苯轮烷的合成
3-溴丙胺的一种报道的应用是在光化学和热活性的偶氮苯轮烷的合成中 。偶氮苯轮烷在分子机器领域中很重要,并且在数据存储和分子电子学中具有潜在的应用。
含吲哚咔唑的轮烷的合成
3-溴丙胺也用于含吲哚咔唑的轮烷的合成 。吲哚咔唑衍生物由于其独特的电子性质而在有机发光二极管 (OLED) 和其他光电器件中具有潜在应用,因此引起了相当大的关注。
医药原料和中间体
3-溴丙胺氢溴酸盐用作医药原料和中间体 。这突出了其在制药行业的重要性。
高牛磺酸的合成
高牛磺酸是由3-溴丙胺氢溴酸盐合成的 。高牛磺酸是海藻中发现的一种天然氨基酸。它因其潜在的神经保护作用而被研究,特别是在与阿尔茨海默病相关的方面。
安全和危害
3-Bromopropylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .
作用机制
Target of Action
3-Bromopropylamine, also known as 3-bromopropan-1-amine, is a chemical reagent commonly used to introduce a propylamine group to the molecular skeleton . The primary targets of this compound are molecular structures that can react with the propylamine group, leading to the formation of new compounds.
Mode of Action
The mode of action of 3-Bromopropylamine involves the introduction of a propylamine group to a molecular skeleton. This is achieved through a chemical reaction where the bromine atom in 3-Bromopropylamine is replaced by the molecular structure that is the target of the reaction .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromopropylamine depend on the specific molecular structure it reacts with. It has been reported that this compound is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have applications in the field of molecular machines and optoelectronics.
Action Environment
The action of 3-Bromopropylamine can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its reactivity. Furthermore, the compound is soluble in water , which means its action can be influenced by the presence of water in the reaction environment.
生化分析
Biochemical Properties
3-Bromopropylamine plays a significant role in biochemical reactions. It is used as a reagent to introduce a propylamine group to the molecular skeleton This property allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to be used in the synthesis of compounds with potential anticancer properties , suggesting it may influence cell function, signaling pathways, gene expression, and cellular metabolism. Detailed studies on these aspects are currently lacking.
Molecular Mechanism
It is known to exert its effects at the molecular level by introducing a propylamine group to the molecular skeleton This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
3-bromopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5003-71-4 (hydrobromide) | |
| Record name | 3-Bromopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60171467 | |
| Record name | 3-Bromopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-81-5 | |
| Record name | 3-Bromopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromopropylamine interact with cysteine residues in proteins?
A1: 3-Bromopropylamine alkylates cysteine residues after their reduction with agents like dithiothreitol. This occurs through nucleophilic substitution, where the sulfur atom in the cysteine's thiol group attacks the terminal carbon of the 3-Bromopropylamine, displacing the bromide ion. []
Q2: Why is the alkylation of cysteine by 3-Bromopropylamine beneficial in protein analysis?
A2: This modification aids in both identification and quantification of cysteine residues during protein sequencing and amino acid analysis. The resulting S-3-aminopropylcysteine derivative elutes at a unique position in various analytical systems, facilitating accurate analysis. [, ]
Q3: What is the molecular formula and weight of 3-Bromopropylamine?
A3: Its molecular formula is C3H8BrN, and its molecular weight is 154.02 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize 3-Bromopropylamine derivatives?
A4: Yes, techniques like nuclear magnetic resonance (1H NMR and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize 3-Bromopropylamine and its derivatives. [, , ]
Q5: Can 3-Bromopropylamine be used to modify polymers?
A5: Yes, research demonstrates its use in modifying poly(tetrafluoroethylene) (PTFE) films. 3-Bromopropylamine introduces quaternary amine groups onto the polymer surface, enhancing its properties for applications like electroless copper plating. []
Q6: Can 3-Bromopropylamine be incorporated into ionic liquids for specific applications?
A6: Yes, reacting 3-Bromopropylamine with N-methylimidazole produces an ionic liquid capable of capturing carbon dioxide (CO2). The amine group within the ionic liquid reversibly reacts with CO2, forming a carbamate salt. This property makes it useful for CO2 capture and sequestration technologies. [, ]
Q7: How does the structure of 3-Bromopropylamine facilitate its use in synthesizing strained molecules?
A7: The presence of two bromine atoms, one on each terminal carbon, allows for consecutive cyclization reactions. For instance, treating 2,3-dibromopropylamine hydrobromide (derived from 3-Bromopropylamine) with n-BuLi leads to the formation of 1-azabicyclo[1.1.0]butane, a highly strained molecule. []
Q8: How does altering the length of the carbon chain in 3-Bromopropylamine derivatives affect their biological activity?
A8: Studies on lysine sulfur analog residues introduced into enzymes via 3-Bromopropylamine and 2-bromoethylamine revealed that the length of the functional side-chain significantly impacts the catalytic activity of the modified enzymes. This highlights the importance of chain length in determining the interaction of these derivatives with their biological targets. []
Q9: Are there specific challenges associated with the stability of 3-Bromopropylamine derivatives, particularly aldehydes?
A9: Yes, certain aldehydes like N,N-di-Boc-3-guanidylpropanal, a valuable reagent in synthesizing aza-arginine precursors, can be unstable. Direct alkylation of protected hydrazines with N-Boc-3-bromopropylamine, followed by deprotection and guanidylation, offers a more stable and efficient alternative for synthesizing such compounds. []
Q10: What is known about the toxicity of 3-Bromopropylamine?
A10: Studies indicate that 3-Bromopropylamine hydrobromide exhibits some tumorigenic activity in strain A mice, particularly in the lungs. It is crucial to handle this compound with caution and adhere to appropriate safety measures. []
Q11: How is 3-Bromopropylamine quantified in biological samples?
A11: Amino acid analysis, following appropriate derivatization and separation techniques like high-performance liquid chromatography (HPLC), is commonly used for quantification. This method allows for the sensitive and accurate determination of 3-Bromopropylamine derivatives, even at trace levels. []
Q12: Is there any information available on the environmental impact and degradation of 3-Bromopropylamine?
A12: While specific information on the environmental fate of 3-Bromopropylamine is limited, it's crucial to handle and dispose of this compound responsibly due to its potential toxicity. Research into its biodegradability and ecotoxicological effects is necessary to ensure minimal environmental impact.
Q13: What tools and resources are valuable for research involving 3-Bromopropylamine?
A13: Access to synthetic chemistry equipment, analytical instruments like NMR, IR, and MS, as well as databases containing chemical properties and toxicological information are essential for efficient research. Collaboration with experts in fields like protein chemistry, materials science, and drug discovery can further enhance research endeavors.
Q14: What are some examples of cross-disciplinary applications of 3-Bromopropylamine and its derivatives?
A14: * Bioconjugation: 3-Bromopropylamine is used to link heparin to fluorescent dyes or biotin, creating probes for detecting heparin-binding proteins. []* Material Science: It modifies PTFE surfaces for enhanced adhesion in electroless copper plating. []* Drug Discovery: It aids in synthesizing aza-amino acid precursors for developing peptidomimetics with increased proteolytic stability. []* Chemical Biology: It introduces modifications to proteins, enabling studies on enzyme mechanisms and structure-activity relationships. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















